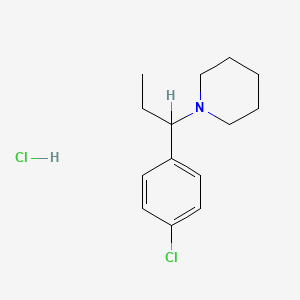
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a p-chlorophenyl group attached to a propyl chain, which is further connected to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of an alkali compound to form N-(3-halide propyl)piperidine.
Salification: Finally, the product is reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the p-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as narcolepsy.
Pharmacology: The compound is studied for its interactions with neurotransmitter systems and its potential as a central nervous system stimulant.
Chemical Biology: It is used as a tool compound to study the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride involves its interaction with histamine receptors in the brain. Specifically, it acts as an antagonist/inverse agonist at H3 receptors, leading to increased histamine synthesis and release . This, in turn, enhances communication between neurons in brain regions important for sleep and wakefulness, thereby exerting its therapeutic effects in conditions like narcolepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with other stimulants.
Uniqueness
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is unique due to its specific interaction with H3 receptors and its potential therapeutic applications in treating narcolepsy. Unlike other similar compounds, it has been granted orphan drug designation for this specific use .
Propriétés
Numéro CAS |
36057-85-9 |
|---|---|
Formule moléculaire |
C14H21Cl2N |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H |
Clé InChI |
CAWROYXMDMFNGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



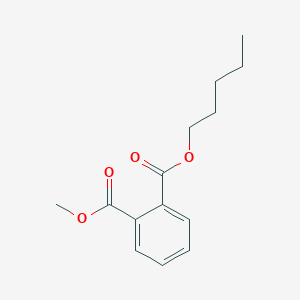
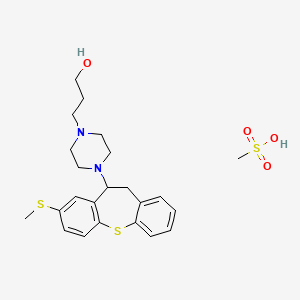

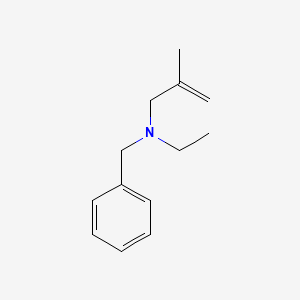
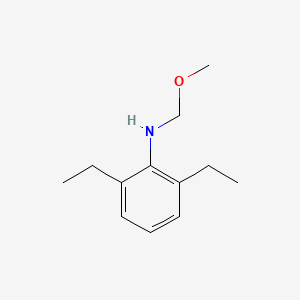
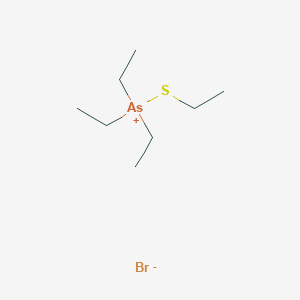
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
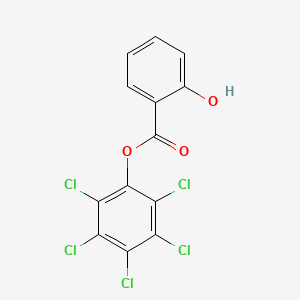

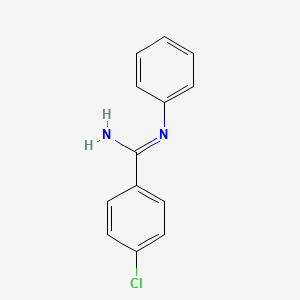
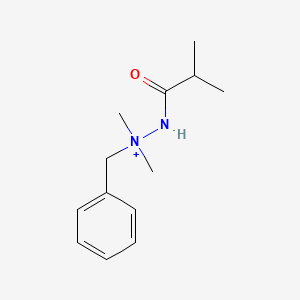
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

